molecular formula C18H19N5O2S B2570381 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1798484-60-2

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2570381
M. Wt: 369.44
InChI Key: MBGIKNUPQLZYJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results. The synthesis of a compound typically involves a series of chemical reactions that lead to the formation of the desired compound .

Relevant Papers The search results do not provide any specific papers related to "N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide" . Therefore, a comprehensive analysis of relevant papers is not possible at this time.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide, due to its complex structure, is likely to be involved in the synthesis of various biologically active molecules. For example, similar compounds have been synthesized and evaluated for their potential as antidepressant and nootropic agents, demonstrating the utility of such complex molecules in drug development. Schiff's bases and 2-azetidinones derived from related structures have shown significant antidepressant activity, indicating the potential for central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Catalytic Applications

Compounds with similar structural motifs have been utilized in catalytic applications, such as the asymmetric cyclopropanation of olefins. A chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst, which shares a resemblance in the pyridine component, demonstrated efficient activity for producing cyclopropane derivatives with high yields and enantioselectivity (Nishiyama, Itoh, Sugawara, Matsumoto, Aoki, & Itoh, 1995). This highlights the potential of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide in catalytic processes.

Antimicrobial and Antifungal Applications

Derivatives of structurally similar compounds have been explored for their antimicrobial and antifungal properties. The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents indicate the therapeutic potential of such compounds. These derivatives have shown promising results in cytotoxicity assays against cancer cell lines and 5-lipoxygenase inhibition activities, suggesting a pathway for the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-9-15(26-11-12)17(24)20-7-8-22-18(25)23(14-4-5-14)16(21-22)13-3-2-6-19-10-13/h2-3,6,9-11,14H,4-5,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGIKNUPQLZYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

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